molecular formula C19H27FN4O4 B3962316 Ethyl 4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazine-1-carboxylate

Ethyl 4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazine-1-carboxylate

Cat. No.: B3962316
M. Wt: 394.4 g/mol
InChI Key: UQSWPOIWGHULPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents . This compound, in particular, features a unique combination of functional groups, including an azepane ring, a fluoro-substituted nitrophenyl group, and an ethyl ester of piperazine carboxylate, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of Ethyl 4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Ethyl 4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s functional groups, including the fluoro and nitro groups, play a crucial role in its binding affinity and activity. The piperazine ring enhances its ability to interact with biological macromolecules, potentially leading to therapeutic effects .

Properties

IUPAC Name

ethyl 4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN4O4/c1-2-28-19(25)23-11-9-22(10-12-23)17-14-16(15(20)13-18(17)24(26)27)21-7-5-3-4-6-8-21/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSWPOIWGHULPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.